![molecular formula C20H17N3O3 B2824342 Methyl 4-(([2,3'-bipyridin]-4-ylmethyl)carbamoyl)benzoate CAS No. 2034267-84-8](/img/structure/B2824342.png)
Methyl 4-(([2,3'-bipyridin]-4-ylmethyl)carbamoyl)benzoate
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Overview
Description
Molecular Structure Analysis
The molecular structure of this compound would likely be complex due to the presence of the bipyridinyl and benzoate ester groups. It would be necessary to perform techniques such as X-ray crystallography or NMR spectroscopy to determine the exact structure .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its exact structure and the conditions under which the reactions are carried out. It’s likely that it would undergo reactions typical of benzoate esters and bipyridinyl compounds .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound, such as its solubility, melting point, and boiling point, would depend on its exact structure. These properties could be determined through experimental analysis .Scientific Research Applications
Pressure as a Tool in Crystal Engineering
This compound exhibits interesting behavior under high pressure, transitioning from a high-Z′ structure to a more stable form. This transition and the stabilization of unfavorable conformations under high pressure highlight its potential application in the field of crystal engineering (Johnstone et al., 2010).
Electrochemical Behaviour in Aprotic Media
Research has explored the electrochemical behavior of related dihydropyridines and tetrahydrobipyridines, which can undergo oxidation and reduction in a single step. These findings may inform applications in electrochemistry and possibly in designing new electroactive materials (Trazza et al., 1982).
Electropolymerization and Impedimetric Study
The synthesis and characterization of methyl 4-((9H-(carbazole-9-carbanothioylthio) benzoate) and its electropolymerization on glassy carbon electrodes suggest its potential use in supercapacitors and biosensors. The study of capacitive behavior and polymerization effects underlines its application in developing new materials for energy storage and sensing technologies (Ates et al., 2015).
Anticancer Drug Synthesis
The compound's derivative has been utilized in synthesizing N-[2-(dimethylamino)ethyl]acridine-4-carboxamide (DACA), an anticancer drug, indicating its role in medicinal chemistry and drug development (Gamage et al., 1997).
Potential Anti-Proliferative Agents
Novel quinuclidinone derivatives, including substituted benzamides and benzoates, have been synthesized as potential anti-cancer agents. These compounds, prepared using a common intermediate, have shown significant anti-cancer activity, highlighting the compound's relevance in cancer research (Soni et al., 2015).
Mechanism of Action
Target of Action
Compounds with similar structures often interact with proteins or enzymes in the body, altering their function and leading to various physiological effects .
Mode of Action
It’s known that benzylic compounds can undergo various reactions, including free radical bromination, nucleophilic substitution, and oxidation . These reactions can lead to changes in the structure and function of the target molecules.
Biochemical Pathways
For instance, benzoate metabolism in the human gut microbiome involves both aerobic and anaerobic pathways . The compound could potentially affect these pathways, leading to downstream effects on the body’s metabolism.
Action Environment
The action, efficacy, and stability of Methyl 4-(([2,3’-bipyridin]-4-ylmethyl)carbamoyl)benzoate can be influenced by various environmental factors. These can include the pH and temperature of the environment, the presence of other molecules, and the specific characteristics of the target cells or tissues. For instance, the rate of certain chemical reactions can be influenced by temperature and pH .
Safety and Hazards
Future Directions
properties
IUPAC Name |
methyl 4-[(2-pyridin-3-ylpyridin-4-yl)methylcarbamoyl]benzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3O3/c1-26-20(25)16-6-4-15(5-7-16)19(24)23-12-14-8-10-22-18(11-14)17-3-2-9-21-13-17/h2-11,13H,12H2,1H3,(H,23,24) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GIMQWLBQUZDKGS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C(=O)NCC2=CC(=NC=C2)C3=CN=CC=C3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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